molecular formula C16H20Cl2N4O2 B610116 Piribedil dihydrochloride CAS No. 1451048-94-4

Piribedil dihydrochloride

カタログ番号 B610116
CAS番号: 1451048-94-4
分子量: 371.26
InChIキー: LTXWEVPOJXPWAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piribedil dihydrochloride is a D2/D3 dopamine receptor agonist . It has been shown to have a D3 selectivity demonstrated in vitro . The CAS Number is 1451048-94-4 . It is soluble in water up to 25 mM .


Molecular Structure Analysis

Piribedil dihydrochloride has a molecular formula of C16H18N4O2 . Its average mass is 298.340 Da and its monoisotopic mass is 298.142975 Da .


Physical And Chemical Properties Analysis

Piribedil dihydrochloride is a solid substance . It is soluble in water up to 25 mM .

科学的研究の応用

Treatment of Parkinson’s Disease

Piribedil dihydrochloride is widely used in the treatment of Parkinson’s disease. It acts as a non-ergot partial dopamine D2/D3-selective agonist, which helps improve parkinsonian motor symptoms . Randomized double-blind studies show that piribedil (150–300 mg/day, three times daily) is superior to placebo in improving motor disability in early Parkinson disease patients .

Management of Levodopa-Induced Motor Complications

While randomized controlled trials are not available to assess the effect of piribedil in managing levodopa-induced motor complications, it is suggested that piribedil may have potential in this area .

Treatment of Non-Motor Symptoms of Parkinson’s Disease

Preliminary clinical studies suggest that piribedil may improve non-motor symptoms of Parkinson’s disease, such as apathy . However, confirmatory trials are needed to establish this application.

Enhanced Brain Delivery

Piribedil dihydrochloride has been used in the development of methyl cellulose-based nasal in situ gels to enhance its delivery to the brain . This method of delivery is advantageous when compared to the currently practiced oral therapy .

Treatment of Apathy

Piribedil has shown potential in the treatment of apathy, a condition often associated with Parkinson’s disease .

Research into Dopaminergic and Alpha-2 Adrenergic Properties

The unique combination of piribedil’s D2 dopaminergic and alpha-2 adrenergic properties is a subject of ongoing research to better understand its antiparkinsonian profile .

作用機序

Target of Action

Piribedil dihydrochloride primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.

Mode of Action

Piribedil dihydrochloride acts as a non-ergot partial dopamine D2/D3-selective agonist . This means it binds to the dopamine D2 and D3 receptors, mimicking the action of dopamine, which is a neurotransmitter that helps regulate movement, mood, and reward. Additionally, Piribedil also blocks alpha2-adrenoreceptors .

Biochemical Pathways

It is known that the drug’s agonistic action on the dopamine d2 and d3 receptors influences the dopaminergic signaling pathways . This can lead to improvements in motor symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine.

Pharmacokinetics

It is known that the drug is used in an extended-release oral formulation . This suggests that the drug is designed for slow and sustained release in the body, which could potentially enhance its bioavailability and therapeutic effect.

Result of Action

The molecular and cellular effects of Piribedil’s action primarily involve the enhancement of dopaminergic signaling due to its agonistic action on the dopamine D2 and D3 receptors . This can lead to improvements in motor control and other dopamine-regulated functions. In the context of Parkinson’s disease, this can result in reduced motor symptoms .

Action Environment

The efficacy and stability of Piribedil dihydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness through potential drug-drug interactions . Additionally, individual patient factors such as age, overall health status, and the presence of other medical conditions can also influence the drug’s action and efficacy.

Safety and Hazards

The safety data sheet for Piribedil dihydrochloride indicates that it is for R&D use only and not for medicinal, household, or other use . More detailed safety and hazard information was not available in the search results.

特性

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2.2ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;;/h1-5,10H,6-9,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXWEVPOJXPWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。